molecular formula C18H18F6N2O4 B6348766 4-[3,5-Bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-34-7

4-[3,5-Bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Katalognummer: B6348766
CAS-Nummer: 1326810-34-7
Molekulargewicht: 440.3 g/mol
InChI-Schlüssel: HCIFKEWSJBQSNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3,5-Bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core with a 3,5-bis(trifluoromethyl)benzoyl group at position 4 and a carboxylic acid moiety at position 3. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for pharmacological research.

Eigenschaften

IUPAC Name

4-[3,5-bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F6N2O4/c1-25-4-2-16(3-5-25)26(13(9-30-16)15(28)29)14(27)10-6-11(17(19,20)21)8-12(7-10)18(22,23)24/h6-8,13H,2-5,9H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIFKEWSJBQSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[3,5-bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic molecule characterized by its unique spirocyclic structure and notable trifluoromethyl-substituted benzoyl group. This structural complexity suggests potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula for this compound is C24H19F9N2O3C_{24}H_{19}F_9N_2O_3, with a molecular weight of approximately 440.34 g/mol. Its unique structure contributes to its chemical reactivity and potential interactions with biological targets, making it an interesting candidate for medicinal chemistry.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The mechanism of action for 4-[3,5-bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is believed to involve interactions with specific biological targets, leading to modulation of cellular pathways involved in disease processes.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar spirocyclic structures have been shown to inhibit cancer cell proliferation in vitro. For instance, derivatives of diazaspiro compounds have demonstrated activity against various cancer cell lines, indicating that this compound could also exhibit similar effects.

Anti-inflammatory Properties

The potential anti-inflammatory effects of this compound are being explored due to its structural analogs that have shown promise in reducing inflammation in preclinical models. The trifluoromethyl group is known to enhance the potency of anti-inflammatory agents by increasing lipophilicity and altering pharmacokinetic profiles.

Comparative Analysis with Related Compounds

To better understand the unique aspects of 4-[3,5-bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid , a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesUnique Aspects
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidLacks trifluoromethyl groupsSimpler structure; less reactive
4-[3-(trifluoromethyl)benzoyl]-8-methyl-1-oxa-spiro[4.5]decaneSimilar spiro structureDifferent substitution pattern
1-Oxa-8-diazaspiro[4.5]decane derivativesVariations in substituentsDiverse biological activities

This table illustrates how the trifluoromethyl substitution in 4-[3,5-bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may enhance its reactivity and biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities further. For example:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their anticancer activity against breast cancer cell lines, revealing promising results with certain modifications enhancing efficacy.
  • Mechanistic Studies : Another research effort investigated the interaction of this compound with specific protein targets involved in inflammatory pathways, providing insights into its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development, particularly in treating diseases related to inflammation and cancer. Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Ongoing studies are focused on understanding how this compound interacts with biological targets. These investigations are crucial for elucidating its mechanism of action, which can lead to the optimization of its therapeutic potential. Initial findings suggest that it may modulate pathways involved in inflammatory responses and tumor growth .

Synthesis of Derivatives

The compound can serve as a precursor for synthesizing derivatives that may enhance its biological properties or broaden its application spectrum. Multi-step organic synthesis techniques are typically employed to modify the compound for specific research purposes.

Case Study 1: Anti-inflammatory Activity

Research conducted on compounds similar to 4-[3,5-bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid demonstrated promising anti-inflammatory effects in vitro and in vivo models. The mechanism involved the inhibition of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Properties

A study explored the anticancer properties of spirocyclic compounds related to this compound. Results showed that these compounds could induce apoptosis in cancer cell lines while sparing normal cells, suggesting a selective action that could be harnessed for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Functional and Application Comparisons

  • Lab Use : Analogs like are explicitly marketed for lab research, suggesting similar applications for the target compound in drug discovery.
  • Discontinuation Trends : The discontinued status of highlights challenges in commercializing highly fluorinated compounds, possibly due to synthesis complexity or regulatory constraints.

Vorbereitungsmethoden

Cyclocondensation of Azetidine and Cyclohexanone Derivatives

Azetidine derivatives (e.g., 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane) are synthesized via cyclocondensation of substituted azetidines with cyclohexanone precursors. The reaction typically employs:

  • Solvents : Acetonitrile or aliphatic ketones (e.g., acetone)

  • Temperature : 60–100°C

  • Acid Scavengers : Triethylamine or alkaline carbonates (K₂CO₃/Na₂CO₃) to neutralize hydrohalic acids.

The spiro ring formation is driven by nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of cyclohexanone, followed by dehydration (Table 1).

Table 1: Representative Conditions for Spiro Ring Formation

ParameterDetailsSource
ReactantsAzetidine, cyclohexanone derivative
SolventAcetonitrile
Temperature80°C
Reaction Time12–24 hours
Yield (Analogous Cases)60–75% (estimated)

Introduction of the 3,5-Bis(trifluoromethyl)benzoyl Group

The 3,5-bis(trifluoromethyl)benzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.

Acylation of the Spirocyclic Amine

The secondary amine in the spiro[4.5]decane intermediate reacts with 3,5-bis(trifluoromethyl)benzoyl chloride. Key considerations:

  • Catalyst : Lewis acids (e.g., AlCl₃) for Friedel-Crafts or base-mediated conditions for acyl substitution.

  • Steric Challenges : The electron-withdrawing trifluoromethyl groups hinder reactivity, necessitating elevated temperatures (80–120°C).

Mechanistic Pathway :

  • Activation of the benzoyl chloride by AlCl₃.

  • Nucleophilic attack by the spirocyclic amine’s nitrogen.

  • Deprotonation to form the amide bond.

Carboxylic Acid Functionalization

The 3-carboxylic acid group is introduced either pre- or post-spirocyclization:

Post-Cyclization Hydrolysis

A methyl or ethyl ester precursor (e.g., 3-ethoxycarbonyl derivative) undergoes saponification:

  • Reagents : NaOH or LiOH in aqueous methanol.

  • Conditions : Reflux (60–80°C) for 6–12 hours.

Example :
COOEtNaOH/H2OCOOH\text{COOEt} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{COOH}

Direct Incorporation via Carboxylic Acid Derivatives

Alternative routes employ pre-functionalized azetidine-carboxylic acids, though steric bulk may limit efficiency.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients.

Crystallization

Recrystallization from isopropanol or ethanol yields high-purity material (melting point: 128–130°C for analogs).

Table 2: Analytical Data for Analogous Compounds

PropertyValueSource
Melting Point Range118–152°C
Molecular Weight440.3 g/mol
HPLC Purity (Estimated)>95%

Optimization Challenges

Steric Hindrance

The 3,5-bis(trifluoromethyl)phenyl group impedes acylation, requiring excess acyl chloride (1.5–2.0 equivalents).

Solubility Issues

The spirocyclic core’s hydrophobicity complicates aqueous workups, necessitating polar aprotic solvents (DMF, DMSO) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[3,5-Bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, and how can yield optimization be achieved?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including condensation, cyclization, and functional group protection/deprotection. For example, describes a similar triazole derivative synthesized via refluxing precursors in DMSO, followed by purification using water-ethanol crystallization (65% yield). Key parameters for optimization include solvent choice (e.g., DMSO for high-temperature stability), reaction time (18 hours in ), and purification via recrystallization or column chromatography. Monitoring intermediates with TLC or HPLC ensures stepwise efficiency .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodology : Use a combination of:

  • NMR (1H/13C, 19F) to confirm trifluoromethyl groups and spirocyclic structure.
  • LC-MS for molecular weight validation and impurity profiling, as described in for analogous compounds (e.g., using HLB cartridges for SPE and LC-grade solvents).
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation.
  • Elemental analysis to verify stoichiometry, especially for fluorine content .

Q. How can solubility challenges be addressed during in vitro bioactivity assays?

  • Methodology : Due to the compound’s lipophilic trifluoromethyl groups, use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. highlights the use of methanol-water gradients in LC-MS to assess solubility, while suggests esterification (e.g., methyl esters) to improve hydrophilicity for biological testing .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for spirocyclic derivatives?

  • Methodology :

  • Comparative docking studies : Use molecular dynamics simulations to compare binding modes with targets (e.g., enzymes in ’s Pfmrk inhibitor studies).
  • Isotopic labeling : Synthesize deuterated analogs (e.g., using 3,5-Difluorobenzoic-d3 acid in ) to track metabolic stability vs. activity.
  • Factorial design experiments ( ) to isolate variables like substituent electronic effects or steric hindrance .

Q. How can computational modeling predict metabolic pathways and potential toxicophores?

  • Methodology :

  • In silico tools : Use ADMET predictors (e.g., SwissADME) to identify labile sites (e.g., ester hydrolysis in ).
  • AI-driven simulations ( ): Train models on COMSOL Multiphysics datasets to map degradation kinetics under physiological pH/temperature.
  • Fragmentation patterns : Cross-reference LC-MS/MS data ( ) with predicted metabolites .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

  • Methodology :

  • Process analytical technology (PAT) : Implement real-time monitoring via inline IR spectroscopy for reaction progression.
  • Membrane separation (, RDF2050104): Use nanofiltration to control impurity profiles during workup.
  • Design of Experiments (DoE) : Apply factorial designs ( ) to optimize parameters like catalyst loading and temperature gradients .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic profiling : Assess bioavailability using radiolabeled compounds (e.g., 14C-tagged analogs) to correlate exposure with efficacy.
  • Tissue distribution studies : Use MALDI imaging ( ) to identify off-target accumulation in vivo.
  • Species-specific metabolism : Compare liver microsome assays (e.g., human vs. rodent) to explain interspecies variability .

Methodological Framework Integration

Q. How to align experimental workflows with theoretical frameworks (e.g., enzyme inhibition hypotheses)?

  • Methodology :

  • Guiding Principle 2 ( ): Link SAR studies to enzyme kinetics models (e.g., Michaelis-Menten or allosteric modulation).
  • Competitive binding assays : Use SPR or ITC to validate computational predictions ( ).
  • Retrosynthetic analysis : Map synthetic routes to prioritize analogs with predicted target affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.